5-(4-methylphenyl)-2-phenyl-3-(pyridin-3-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione
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Overview
Description
5-(4-METHYLPHENYL)-2-PHENYL-3-(PYRIDIN-3-YL)-HEXAHYDRO-2H-PYRROLO[3,4-D][1,2]OXAZOLE-4,6-DIONE is a complex organic compound featuring a unique hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-METHYLPHENYL)-2-PHENYL-3-(PYRIDIN-3-YL)-HEXAHYDRO-2H-PYRROLO[3,4-D][1,2]OXAZOLE-4,6-DIONE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-(4-METHYLPHENYL)-2-PHENYL-3-(PYRIDIN-3-YL)-HEXAHYDRO-2H-PYRROLO[3,4-D][1,2]OXAZOLE-4,6-DIONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while substitution reactions can produce derivatives with different functional groups .
Scientific Research Applications
5-(4-METHYLPHENYL)-2-PHENYL-3-(PYRIDIN-3-YL)-HEXAHYDRO-2H-PYRROLO[3,4-D][1,2]OXAZOLE-4,6-DIONE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-METHYLPHENYL)-2-PHENYL-3-(PYRIDIN-3-YL)-HEXAHYDRO-2H-PYRROLO[3,4-D][1,2]OXAZOLE-4,6-DIONE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular functions .
Comparison with Similar Compounds
Similar Compounds
6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetic acid: This compound shares structural similarities and may exhibit comparable biological activities.
Pyrazolo[1,5-a]pyridin-3-yl pyridazinones: These compounds also feature a pyridine core and are studied for their pharmacological properties.
Uniqueness
What sets 5-(4-METHYLPHENYL)-2-PHENYL-3-(PYRIDIN-3-YL)-HEXAHYDRO-2H-PYRROLO[3,4-D][1,2]OXAZOLE-4,6-DIONE apart is its unique hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C23H19N3O3 |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
5-(4-methylphenyl)-2-phenyl-3-pyridin-3-yl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
InChI |
InChI=1S/C23H19N3O3/c1-15-9-11-17(12-10-15)25-22(27)19-20(16-6-5-13-24-14-16)26(29-21(19)23(25)28)18-7-3-2-4-8-18/h2-14,19-21H,1H3 |
InChI Key |
JSTGERLJWPAZMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CN=CC=C5 |
Origin of Product |
United States |
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